Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate

Description

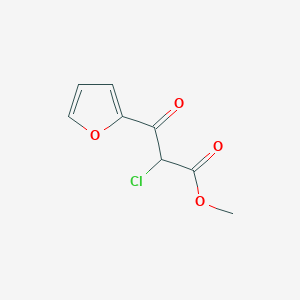

Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate is a β-ketoester derivative featuring a furan-2-yl substituent and a chlorine atom at the 2-position of the propanoate backbone. This compound is of interest in organic synthesis due to its reactive oxo and ester groups, which enable diverse transformations, including cyclizations and nucleophilic substitutions. Its synthesis typically involves halogenation or metal-catalyzed reactions, as demonstrated in , where FeCl3 was used to achieve an 86% yield of the compound as a white solid (2i) . Structural confirmation is performed via NMR, HRMS, and IR spectroscopy.

Properties

CAS No. |

216979-16-7 |

|---|---|

Molecular Formula |

C8H7ClO4 |

Molecular Weight |

202.59 g/mol |

IUPAC Name |

methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate |

InChI |

InChI=1S/C8H7ClO4/c1-12-8(11)6(9)7(10)5-3-2-4-13-5/h2-4,6H,1H3 |

InChI Key |

XBNUUBPAUYZCIF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)C1=CC=CO1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with furan-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted furan derivatives.

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Cyclohexyl Substituents

describes several derivatives synthesized via noncanonical cation-π cyclizations. Key examples include:

- Methyl 2-(3-chlorocyclohexyl)-3-(furan-3-yl)-3-oxopropanoate (2h): Features a furan-3-yl group and a 3-chlorocyclohexyl substituent. Lower yield (49%, yellow oil) compared to 2i, likely due to steric or electronic effects of the furan-3-yl orientation .

- Methyl 2-(3-bromocyclohexyl)-3-(furan-2-yl)-3-oxopropanoate (2j): Bromine substitution results in a higher yield (90%, white chalky solid), suggesting bromine’s superior leaving-group ability enhances reaction efficiency .

Key Insight : Halogen type (Cl vs. Br) and aromatic substituent position (furan-2-yl vs. furan-3-yl) critically influence yield and physical state. Bromine enhances reactivity, while benzofuran introduces steric challenges.

Pyridine-Containing Analogues

highlights Methyl 2-(5-chloropyridin-3-yl)-3-(furan-2-yl)-3-oxopropanoate (10a), where the cyclohexyl group is replaced with a 5-chloropyridin-3-yl moiety. Synthesized in 91% yield via flash chromatography, this compound benefits from pyridine’s electron-withdrawing nature, which may stabilize intermediates during synthesis . Compared to cyclohexyl derivatives, pyridine’s planar structure could enhance π-π interactions in catalysis or drug design.

Chlorophenyl and Simpler Derivatives

- Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (): Substitution of furan with a 4-chlorophenyl group results in a higher molar mass (261.1 g/mol) and altered solubility due to increased hydrophobicity. The ethyl ester group may confer slower hydrolysis rates compared to methyl esters .

- Methyl 3-chloro-3-oxopropanoate (): A simpler analogue lacking the furan substituent. The chlorine at the 3-position (vs. 2-position in the target compound) renders the oxo group more electrophilic, making it a versatile intermediate for nucleophilic additions .

Fluorinated and Nitro-Substituted Analogues

- The phenyl group provides steric bulk, contrasting with furan’s smaller size .

- Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate (): Incorporates a nitro group and a quinazolinone ring, enabling applications in medicinal chemistry.

Research Implications

- Synthetic Efficiency : Halogen choice (Br > Cl > I) and aromatic substituent position (furan-2-yl vs. 3-yl) significantly impact yield and stability.

- Functional Applications : Pyridine and benzofuran derivatives show promise in drug discovery due to their π-π interactions and structural complexity.

- Reactivity Trends: Electron-withdrawing groups (e.g., Cl, NO2) enhance electrophilicity at the oxo group, enabling diverse functionalizations.

Biological Activity

Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and interactions with biological macromolecules.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C11H11ClO3

- Molecular Weight : Approximately 244.65 g/mol

- Appearance : Pale yellow oil

The compound features a furan ring and a chloro substituent, which contribute to its reactivity and biological activity.

1. Antimicrobial Properties

Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of the furan ring is thought to enhance this activity, making it a candidate for further exploration in the development of new antimicrobial agents.

2. Anticancer Potential

Research indicates that this compound may possess anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in vitro. For instance, studies have highlighted the importance of the compound's electrophilic sites, which may interact with cellular targets involved in cancer progression .

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Initial interaction studies focus on its reactivity with proteins and nucleic acids, which could provide insights into its biological effects.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-chloroacrylate | Contains a double bond and chloro group | More reactive due to the double bond |

| Ethyl 4-chlorobutanoate | Aliphatic chain with a chloro substituent | Different functional group positioning |

| Methyl 3-(furan-2-yl)propanoate | Similar furan ring but lacks chlorine | Non-halogenated variant |

This table illustrates how this compound stands out as a versatile building block in organic synthesis due to its unique combination of structural features.

Case Studies and Research Findings

Several case studies have investigated the biological activity of related compounds, providing context for understanding the potential applications of this compound:

- Anticancer Activity : A study found that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells .

- Antimicrobial Screening : In another study, a series of furan-containing compounds were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into this compound's efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.